molecular formula C11H16ClN B2437904 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2344685-14-7

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2437904
CAS No.: 2344685-14-7
M. Wt: 197.71
InChI Key: ALVROUQSSJRNQC-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride is a synthetic compound that has garnered interest in various fields of research and industry. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 4-cyclopropylphenyl bromide through the bromination of 4-cyclopropylphenyl. This reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane.

    Amination Reaction: The 4-cyclopropylphenyl bromide is then subjected to a nucleophilic substitution reaction with N-methylmethanamine. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It modulates the activity of neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways, leading to its potential therapeutic effects on mood and cognition.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-(4-Cyclopropylphenyl)ethanone and 1-(4-Cyclopropylphenyl)methanol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the N-methylmethanamine moiety and the hydrochloride salt form distinguishes it from other cyclopropylphenyl derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

1-(4-cyclopropylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-8-9-2-4-10(5-3-9)11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVROUQSSJRNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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